methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
CAS No.: 518058-71-4
VCID: VC8122828
Molecular Formula: C10H7FINO2
Molecular Weight: 319.07 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, characterized by a fluorine atom at the 5th position, an iodine atom at the 3rd position, and a methyl ester functional group at the 2nd position of the indole ring. This compound has garnered interest due to its unique chemical structure, which imparts distinct physicochemical properties and potential biological activities. Synthetic RoutesThe synthesis of methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions:
Reaction ConditionsThe process requires controlled temperatures and inert atmospheres to prevent side reactions. Catalysts such as Lewis acids may be used to enhance reaction specificity. Chemical ApplicationsMethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate serves as a precursor for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and material science. Biological ApplicationsIndole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound is being investigated for its potential in similar therapeutic areas . Industrial ApplicationsThe compound can be utilized in developing advanced materials with specific electronic or optical properties due to its halogen-substituted indole core . Mechanism of ActionIndoles are known for their ability to undergo electrophilic substitution due to delocalized π-electrons in their aromatic system:
Table: Biological Activities of Indole Derivatives
Studies suggest that methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate may exhibit similar activities due to its structural resemblance to other bioactive indoles . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 518058-71-4 | ||||||||||||
Product Name | methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | ||||||||||||
Molecular Formula | C10H7FINO2 | ||||||||||||
Molecular Weight | 319.07 g/mol | ||||||||||||
IUPAC Name | methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 | ||||||||||||
Standard InChIKey | ATQLSIIXLDWXRF-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I | ||||||||||||
Canonical SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I | ||||||||||||
PubChem Compound | 21014470 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume